

Protocol for Peterson Olefination Using (Iodomethyl)trimethylsilane

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Compound of Interest

Compound Name: (Iodomethyl)trimethylsilane

Cat. No.: B1585575

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Application Note Introduction

The Peterson olefination is a powerful chemical reaction in organic synthesis for the formation of alkenes from α -silyl carbanions and carbonyl compounds such as aldehydes and ketones.^[1] This reaction is considered the silicon-variant of the Wittig reaction and offers several advantages, including the potential for stereochemical control and the formation of readily removable byproducts.^{[1][2]} The reaction proceeds through a β -hydroxysilane intermediate, which can be isolated in some cases. Subsequent elimination of the β -hydroxysilane under acidic or basic conditions yields the desired alkene.^{[3][4]} A key feature is that the stereochemical outcome of the elimination is dependent on the conditions used: acidic conditions typically lead to anti-elimination, while basic conditions favor syn-elimination.^{[3][4]}

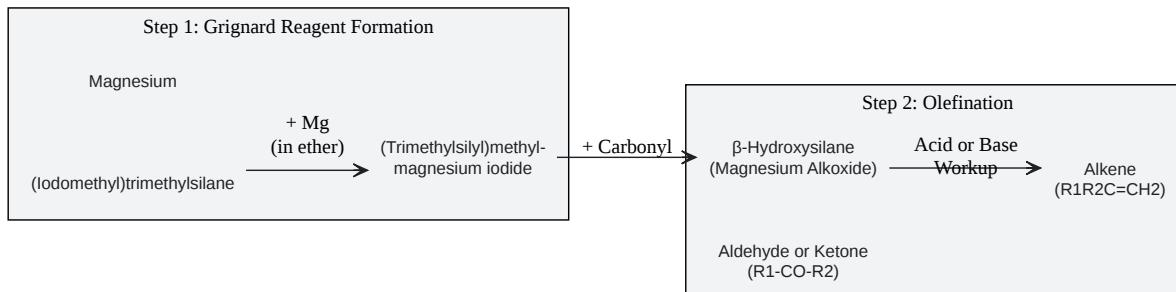
This application note provides a detailed protocol for the Peterson olefination using (Iodomethyl)trimethylsilane. This specific precursor allows for the convenient in situ generation of the corresponding Grignard reagent, (trimethylsilyl)methylmagnesium iodide, which then reacts with a carbonyl compound in a one-pot procedure. The use of a Grignard reagent is particularly advantageous as the resulting magnesium alkoxide of the β -hydroxysilane intermediate is often stable enough to be isolated, allowing for greater control over the subsequent elimination step.^[5]

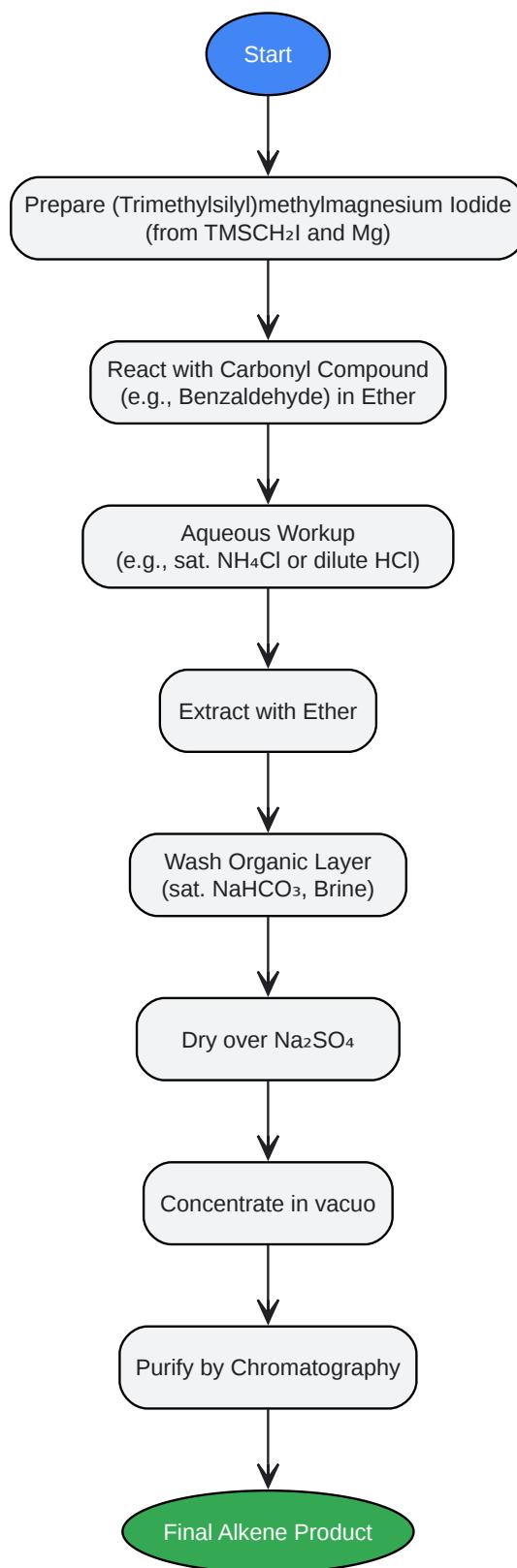
Reaction Mechanism

The Peterson olefination using **(Iodomethyl)trimethylsilane** follows a two-step sequence:

- Formation of the α -Silyl Grignard Reagent: **(Iodomethyl)trimethylsilane** reacts with magnesium metal in an ethereal solvent to form (trimethylsilyl)methylmagnesium iodide.
- Nucleophilic Addition and Elimination: The generated Grignard reagent adds to the carbonyl group of an aldehyde or ketone to form a magnesium alkoxide of a β -hydroxysilane. This intermediate can then be subjected to acidic or basic workup to induce elimination and form the final alkene product.

The overall transformation can be depicted as follows:



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